Product packaging for Morpholine-3-carbonitrile hydrochloride(Cat. No.:)

Morpholine-3-carbonitrile hydrochloride

Cat. No.: B11921054
M. Wt: 148.59 g/mol
InChI Key: CGSRWJURQUYROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine-3-carbonitrile hydrochloride (CAS 1205749-07-0) is a specialized morpholine derivative offered as a key chemical building block for medicinal chemistry and drug discovery research. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its ability to improve the aqueous solubility of drug candidates and influence their pharmacokinetic properties . As a scaffold, morpholine is found in a wide range of therapeutic agents, including analgesics, antivirals, and anticancer drugs . This particular derivative, featuring a carbonitrile group at the 3-position, provides a versatile handle for further synthetic modification, allowing researchers to explore novel chemical space and develop new bioactive molecules . The compound is supplied as a hydrochloride salt to enhance its stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClN2O B11921054 Morpholine-3-carbonitrile hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

morpholine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c6-3-5-4-8-2-1-7-5;/h5,7H,1-2,4H2;1H

InChI Key

CGSRWJURQUYROX-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C#N.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Morpholine 3 Carbonitrile Hydrochloride and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches to Substituted Morpholine (B109124) Carbonitriles

Achieving stereochemical control is paramount in modern drug synthesis. For substituted morpholines, particularly those with chirality at the C-3 position adjacent to the nitrogen atom, several sophisticated methods have been developed. These can be broadly categorized into strategies that use temporary chiral influences, those that employ catalytic asymmetric processes, and those that build upon existing chiral molecules.

The use of chiral auxiliaries involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This auxiliary is then removed in a later step. For instance, pseudoephedrine has been employed as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols, which are key precursors for morpholin-2-ones. researchgate.netnih.gov This approach provides high yields and selectivities in the formation of the morpholine ring. researchgate.netnih.gov

More efficient and atom-economical are catalytic asymmetric constructions. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A variety of catalytic systems have been successfully applied to morpholine synthesis. semanticscholar.org

Organocatalysis : Cinchona alkaloid-derived catalysts have been used for the asymmetric halocyclization of alkenol substrates to produce chiral 2,2-disubstituted morpholines with excellent yields and enantioselectivities. rsc.org In another example, a modified quinine (B1679958) organocatalyst facilitates the asymmetric epoxidation of a Knoevenagel condensation product, leading to transient phenylsulfonyl-1-cyano epoxides. These intermediates react with 2-aminoethanol equivalents in a domino ring-opening cyclization (DROC) to form chiral morpholin-2-ones. thieme-connect.com

Metal-based Catalysis : Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for creating chiral N-heterocycles. semanticscholar.orgnih.gov An efficient synthesis of 3-substituted morpholines is achieved through a one-pot tandem reaction involving a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.orgnih.gov This method demonstrates high enantiomeric excesses (>95% ee) and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov Similarly, the asymmetric hydrogenation of 2-substituted dehydromorpholines using a bisphosphine-rhodium complex with a large bite angle yields a variety of 2-substituted chiral morpholines in quantitative yields and up to 99% ee. nih.govrsc.org

Table 1: Catalytic Asymmetric Methods for Morpholine Synthesis

Catalyst SystemReaction TypeSubstrate TypeKey FeatureReference
Modified Quinine (eQNU) / Cumyl HydroperoxideDomino Ring-Opening Cyclization (DROC)Aldehydes, (phenylsulfonyl)acetonitrile (B1630616), Amino AlcoholsForms chiral morpholin-2-ones from cyano epoxides. thieme-connect.com
Ti-catalyst / RuCl[(S,S)-Ts-DPEN]Tandem Hydroamination / Asymmetric Transfer HydrogenationEther-containing AminoalkynesProduces 3-substituted morpholines with >95% ee. organic-chemistry.orgnih.gov
SKP–Rh ComplexAsymmetric Hydrogenation2-substituted DehydromorpholinesYields 2-substituted morpholines with up to 99% ee. nih.govrsc.org
Cinchona Alkaloid-derived PhthalazineAsymmetric HalocyclizationAlkenolsFurnishes morpholines with quaternary stereocenters. rsc.org

An alternative to inducing chirality is to start with materials from the "chiral pool"—readily available, enantiopure natural products. Chiral 1,2-amino alcohols, which can be derived from amino acids, are privileged precursors for the asymmetric synthesis of morpholine derivatives. researchgate.netnih.gov For example, a practical and high-yielding synthesis of chiral 1,2-amino alcohols uses arylglyoxals and a pseudoephedrine auxiliary, which are then converted to morpholinone products. nih.gov Similarly, polymer-supported synthesis has utilized immobilized chiral amino acids like Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as starting points to build morpholine-3-carboxylic acid derivatives stereoselectively. nih.gov

Ring-Closing Strategies for the Morpholine Nucleus in Nitrile-Containing Structures

The formation of the six-membered morpholine ring is the cornerstone of these synthetic routes. Various cyclization strategies have been optimized to incorporate a nitrile function either before, during, or after ring closure.

The reaction between a nucleophilic amine and an electrophilic alcohol derivative is a classic and direct method for forming the morpholine ring. The direct cyclodehydration of amino alcohols is one of the most straightforward approaches to preparing cyclic amines like morpholine. orgsyn.org Inexpensive reagents like ethylene (B1197577) sulfate (B86663) have been shown to facilitate a simple, high-yielding, one- or two-step conversion of 1,2-amino alcohols to a variety of substituted morpholines. chemrxiv.org Another approach involves the reaction of β-amino alcohols with vinyl onium salts, such as diphenyl vinyl sulfonium (B1226848) triflate, which act as bis-electrophiles to form the heterocycle in a single step. bris.ac.uk

Epoxides are highly valuable intermediates due to the ring strain that makes them reactive electrophiles. mdpi.comlumenlearning.comencyclopedia.pub Their stereospecific ring-opening provides a powerful tool for controlling stereochemistry. Key strategies involving epoxides include:

Domino Ring-Opening Cyclization (DROC) : As mentioned, phenylsulfonyl-1-cyano epoxides can be opened by the nitrogen of a 2-aminoethanol derivative, with the subsequent intramolecular cyclization of the resulting alkoxide onto the carbon previously attached to the sulfonyl group, forming a morpholin-2-one. thieme-connect.com

SN2-type Ring Opening : Activated aziridines can be opened by haloalcohols in a regio- and stereoselective SN2 reaction, followed by base-mediated intramolecular ring closure of the resulting haloalkoxy amine to furnish the morpholine ring. nih.gov

Table 2: Ring-Closing Strategies for Morpholine Synthesis

PrecursorsKey Reagent/IntermediateMethodologyReference
1,2-Amino AlcoholsEthylene Sulfate / tBuOKSelective monoalkylation followed by cyclization. chemrxiv.org
1,2-Amino AlcoholsDiphenyl Vinyl Sulfonium TriflateOne-step annulation via a vinyl onium salt. bris.ac.uk
Aldehydes, Phenylsulfonylacetonitrile, Amino AlcoholsCyano-Epoxide IntermediateDomino Ring-Opening Cyclization (DROC). thieme-connect.com
Activated Aziridines, HaloalcoholsHaloalkoxy Amine IntermediateSN2 ring-opening of aziridine (B145994) followed by intramolecular cyclization. nih.gov

The nitrile group can participate directly in intramolecular cyclization reactions to form fused ring systems. While not always forming a simple morpholine, these pathways are critical for creating more complex, polycyclic structures that may contain a morpholine or related heterocycle. For example, Pd-catalyzed intramolecular C-H addition of indoles bearing cyanohydrin components to the nitrile group itself has been described for synthesizing fused polycyclic indoles. nih.gov Such strategies, where a radical or a transition metal intermediate adds to a nitrile, can be a powerful tool for ring-closing reactions. researchgate.net Intramolecular cycloadditions involving nitrile oxides are another established method for the annulation of heterocycles. acs.org

Strategic Introduction and Functionalization of the Nitrile Group

The nitrile group is a versatile and valuable functional handle in organic synthesis. researchgate.net It is relatively inert under many reaction conditions, allowing it to be carried through multi-step syntheses, yet it can be transformed into a variety of other functional groups. nih.gov

The introduction of the nitrile can be accomplished at various stages. In some syntheses, a nitrile-containing building block, such as (phenylsulfonyl)acetonitrile or a cyano ester, is used from the outset. thieme-connect.comacs.org Alternatively, a nitrile group can be introduced via nucleophilic substitution with a cyanide source or through the dehydration of a primary amide using reagents like SOCl₂. youtube.com

Once incorporated into the morpholine structure, the nitrile group offers numerous possibilities for further functionalization:

Reduction : The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), providing a route to aminomethyl-substituted morpholines. youtube.com

Hydrolysis : Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding a morpholine-3-carboxylic acid derivative. youtube.com

Nucleophilic Addition : Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile. youtube.com Subsequent hydrolysis of the resulting imine intermediate yields a ketone, allowing for the attachment of new carbon-based substituents. youtube.com

Cycloadditions : The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings, further increasing molecular complexity. researchgate.net

The strategic placement and subsequent reaction of the nitrile group are therefore central to creating a diverse library of morpholine-3-carbonitrile (B48010) derivatives for various applications.

Carbonitrile Formation via Modern Synthetic Routes

The introduction of a nitrile (cyano) group onto a molecular scaffold is a pivotal transformation in organic synthesis, providing a versatile handle for further chemical modifications. For the synthesis of Morpholine-3-carbonitrile, modern methods focus on efficiency, selectivity, and the use of milder, more accessible reagents.

One of the most powerful and widely used strategies for synthesizing nitriles is the palladium-catalyzed cyanation of aryl or heteroaryl halides. rsc.org While directly applicable to aromatic systems, the principles can be adapted for heterocyclic precursors to Morpholine-3-carbonitrile. These reactions have evolved significantly from early methods, with modern catalyst systems, such as those using bulky phosphine (B1218219) ligands (e.g., t-Bu3P), enabling the use of various cyanide sources under milder conditions. organic-chemistry.org For instance, palladium catalysts ligated with CM-phos have been shown to be highly effective for the cyanation of aryl chlorides at temperatures as low as 70°C. organic-chemistry.org

Recent advancements have also introduced nickel-based catalyst systems, which offer a more cost-effective alternative to palladium. A system composed of NiCl2·6H2O, a diphosphine ligand (dppf), and zinc has been successfully used for the cyanation of aryl chlorides and bromides with the less toxic zinc cyanide (Zn(CN)2). organic-chemistry.org

Another modern approach involves direct C-H functionalization, which circumvents the need for pre-functionalized starting materials like halides. nih.gov Organic photoredox catalysis, using an acridinium (B8443388) catalyst, allows for the direct C-H cyanation of arenes and heterocycles with trimethylsilyl (B98337) cyanide under a simple aerobic atmosphere at room temperature. nih.gov This method is noted for its mild conditions and tolerance of a wide range of functional groups. nih.gov

The following table summarizes various modern cyanation methods that could be adapted for the synthesis of Morpholine-3-carbonitrile precursors.

Catalyst SystemCyanide SourceSubstrate TypeKey Advantages
Palladium / t-Bu3PNaCNAryl BromidesLow-boiling, recyclable solvents; minimal promoters. organic-chemistry.org
Palladium / CM-phosK4[Fe(CN)6]Aryl ImidazolylsulfonatesLow catalyst loading; mild conditions; non-toxic cyanide source. organic-chemistry.org
Nickel / dppf / ZnZn(CN)2(Hetero)aryl ChloridesUses less toxic cyanide source; mild conditions. organic-chemistry.org
Acridinium PhotocatalystTrimethylsilyl CyanideArenes / HeterocyclesDirect C-H functionalization; room temperature; aerobic. nih.gov

Regioselective Functionalization of the Morpholine Ring Carbon Atoms

After the formation of the core morpholine ring, its subsequent functionalization, particularly at the carbon atoms, is crucial for creating diverse derivatives. Regioselective functionalization—the ability to target a specific carbon atom—is a significant challenge in saturated heterocycle chemistry. mdpi.commdpi.com

One major strategy involves the regioselective C-H functionalization through transition metal catalysis. mdpi.comnih.gov This approach allows for the direct conversion of a C-H bond into a C-C or C-X bond, offering high atom and step economy. mdpi.com The mechanism often involves the coordination of a metal to the morpholine's nitrogen or oxygen, followed by a directed metalation and deprotonation at an adjacent carbon, creating an organometallic intermediate that can be trapped by an electrophile. mdpi.com For morpholin-2-ones, which are structurally related to morpholines, iron-catalyzed oxidative sp3 C-H bond functionalization has been demonstrated to occur preferentially at the C(3) position, which is adjacent to the nitrogen atom. mdpi.com This selectivity is attributed to the relative ease of forming a radical at the C(3) position compared to the C(5) position. mdpi.com

Another approach involves the in-situ formation of an iminium ion intermediate. For instance, α-functionalized morpholines can be prepared from the parent amine in a single step by forming an imine-BF3 complex, which then reacts with a wide range of organometallic nucleophiles like organozinc or organomagnesium reagents. researchgate.net This method provides direct access to C-substituted morpholines.

The table below outlines conceptual strategies for regioselective functionalization of the morpholine ring.

StrategyPosition TargetedKey IntermediatesPotential Reagents
Directed MetalationC2 / C6 (α to Nitrogen)Organometallic speciesTransition metal catalysts (e.g., Pd, Cu), Strong bases. mdpi.com
Iminium Ion TrappingC2 / C6 (α to Nitrogen)Iminium ionLewis acids (e.g., BF3), Organometallic nucleophiles. researchgate.net
Radical C-H FunctionalizationC3 / C5 (α to Oxygen)Carbon-centered radicalOxidants, Radical initiators. mdpi.com

Methodologies for Hydrochloride Salt Formation and Stabilization

The conversion of a basic compound, such as a morpholine derivative, into its hydrochloride salt is a common final step in pharmaceutical synthesis. This process often improves the compound's crystallinity, stability, and water solubility, which enhances bioavailability. google.comspectroscopyonline.com

The most straightforward method for hydrochloride salt formation is the reaction of the free base, dissolved in a suitable solvent, with aqueous hydrochloric acid. google.com However, this method can lead to lower yields if the resulting salt is soluble in water, and it is not suitable if an anhydrous salt form is required. google.com

For preparing anhydrous hydrochloride salts, several methods are employed. A widely used laboratory technique involves dissolving the base in an anhydrous organic solvent (like diethyl ether, ethyl acetate, or toluene) and then adding a solution of hydrogen chloride (HCl) in a compatible anhydrous solvent (e.g., 2M HCl in diethyl ether). google.comresearchgate.net The hydrochloride salt typically precipitates from the solution and can be collected by filtration. researchgate.net Alternatively, anhydrous HCl gas can be bubbled directly through the solution of the base. researchgate.net This method avoids introducing water but can require specialized equipment for handling the gas on a larger scale. google.com

A more modern and scalable approach for anhydrous salt formation involves the use of trialkylsilyl halides, such as trimethylsilyl chloride (TMSCl). google.com Reacting the base with a trialkylsilyl halide in a suitable solvent provides a new method for the preparation and crystallization of hydrochlorides, avoiding the challenges associated with aqueous or gaseous HCl. google.com

Stabilization of the final product, Morpholine-3-carbonitrile hydrochloride, is crucial. The primary concern is the potential for hydrolysis of the nitrile group or degradation of the morpholine ring, especially in the presence of water or strong acids/bases. Therefore, ensuring anhydrous conditions during the salt formation and subsequent storage is paramount. google.comresearchgate.net The crystalline nature of the salt itself often contributes to enhanced stability compared to the free base or an amorphous form.

MethodHCl SourceSolventKey Considerations
Aqueous AcidificationConcentrated Aqueous HClWater-miscible solventsSimple and convenient, but may lead to hydrated salts or yield loss. google.com
Anhydrous SolutionHCl in Diethyl Ether/DioxaneDiethyl Ether, Toluene, Ethyl AcetateStandard for anhydrous salts; precipitation is common. google.comresearchgate.net
Gaseous HClHCl Gas CylinderAnhydrous aprotic solventsEnsures anhydrous conditions; may require specialized equipment. google.comresearchgate.net
Silyl Halide MethodTrialkylsilyl Halide (e.g., TMSCl)Various organic solventsModern, scalable alternative for anhydrous salt formation. google.com

Reaction Pathways and Mechanistic Investigations of Morpholine 3 Carbonitrile Hydrochloride

Nucleophilic Reactivity of the Nitrile Moiety

The nitrile group (C≡N) in morpholine-3-carbonitrile (B48010) is a versatile functional group that can undergo various nucleophilic addition reactions. The electron-withdrawing nature of the nitrogen atom renders the carbon atom electrophilic and susceptible to attack by nucleophiles.

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile functionality can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. A prominent example is the synthesis of tetrazoles. beilstein-archives.orgchalcogen.ronih.gov The reaction of nitriles with azides, typically sodium azide (B81097) in the presence of an ammonium (B1175870) salt or a Lewis acid, provides a direct route to 5-substituted-1H-tetrazoles. chalcogen.ronih.gov This transformation is of significant interest in medicinal chemistry as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. beilstein-archives.orgnih.gov

The general mechanism for the formation of a tetrazole from a nitrile involves the [3+2] cycloaddition of the azide anion to the nitrile. The reaction is often facilitated by the in situ formation of hydrazoic acid (HN₃), which then reacts with the nitrile.

ReactantsReagentsProductReaction TypeReference
Nitrile, AzideAcid (e.g., NH₄Cl)5-substituted-1H-tetrazole[3+2] Cycloaddition chalcogen.ronih.gov

While this reaction is well-established for a wide range of nitriles, specific studies detailing the cycloaddition reactions of morpholine-3-carbonitrile hydrochloride are not extensively documented in publicly available literature. However, the general principles of nitrile cycloadditions are expected to apply.

Transformations of the Nitrile Functionality under Various Conditions

The nitrile group of morpholine-3-carbonitrile can be transformed into other functional groups through various reactions, including hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. The hydrolysis proceeds via nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization. The final product depends on the reaction conditions. Complete hydrolysis yields a carboxylic acid, while partial hydrolysis can afford the corresponding amide.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction provides a route to aminomethyl-substituted morpholines, which are valuable building blocks in medicinal chemistry.

TransformationReagents/ConditionsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid
Partial HydrolysisH₂O, acid or base catalystAmide
ReductionLiAlH₄, then H₂OPrimary amine

Detailed experimental data on these transformations for this compound specifically are sparse in the available literature.

Reactivity at the Morpholine (B109124) Ring Nitrogen Atom

The secondary amine within the morpholine ring is a key site of reactivity, allowing for the introduction of various substituents at the nitrogen atom.

Formation and Reactivity of Enamines Derived from Morpholine-3-carbonitrile

Secondary amines, such as the nitrogen in the morpholine ring, can react with aldehydes and ketones to form enamines. masterorganicchemistry.com Enamines are nucleophilic at the α-carbon and are versatile intermediates in organic synthesis. The formation of an enamine from morpholine-3-carbonitrile would involve the reaction of the ring nitrogen with a carbonyl compound, likely under acidic catalysis to facilitate the dehydration step.

Studies have shown that morpholine-derived enamines are generally less reactive than those derived from pyrrolidine (B122466) or piperidine. nih.gov This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pyramidal geometry of the nitrogen atom, which decreases the nucleophilicity of the resulting enamine. nih.gov

Enamine ReactionElectrophileProduct TypeReference
AlkylationAlkyl halideα-Alkylated carbonyl compound (after hydrolysis) masterorganicchemistry.comlibretexts.org
AcylationAcyl halideβ-Dicarbonyl compound (after hydrolysis) libretexts.org
Michael Additionα,β-Unsaturated carbonyl1,5-Dicarbonyl compound (after hydrolysis) libretexts.org

Alkylation and Acylation Reactions at the Ring Nitrogen

The nitrogen atom of the morpholine ring is nucleophilic and can readily undergo alkylation and acylation reactions. researchgate.netresearchgate.netgoogle.comorganic-chemistry.org

N-Alkylation: The introduction of an alkyl group onto the morpholine nitrogen can be achieved by reacting this compound with an alkyl halide. The reaction typically requires a base to neutralize the hydrogen chloride and deprotonate the morpholine nitrogen, thus generating the free amine for nucleophilic attack. Catalytic methods for the N-alkylation of morpholine with alcohols have also been developed. researchgate.netresearchgate.net

N-Acylation: Acylation of the morpholine nitrogen can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. google.comgoogle.comfortunejournals.comnih.gov Similar to alkylation, a base is generally required to scavenge the acid byproduct. These reactions lead to the formation of N-acylmorpholine derivatives, which are important motifs in many biologically active compounds.

Electrophilic and Radical Processes on the Morpholine Carbon Skeleton

While the primary reactivity of morpholine-3-carbonitrile is centered around the nitrile group and the ring nitrogen, reactions involving the carbon skeleton are also conceivable, particularly under electrophilic or radical conditions.

Electrophilic Addition: The carbon-carbon double bond, if present in a derivative such as an enamine, would be susceptible to electrophilic addition. youtube.comnumberanalytics.comlibretexts.orgyoutube.comlibretexts.org The electron-rich nature of the enamine double bond would facilitate the attack of electrophiles.

Radical Reactions: There is limited specific information on radical reactions involving the morpholine-3-carbonitrile skeleton. However, general principles of radical chemistry suggest that radical species could potentially be generated on the carbon atoms of the morpholine ring under appropriate conditions, such as through the use of radical initiators.

Substitution Reactions on the Ring System

Substitution reactions on the morpholine ring of this compound can occur at both the nitrogen and carbon atoms.

N-Substitution: The secondary amine within the morpholine ring is a prime site for substitution reactions. While the nitrogen is protonated in the hydrochloride salt, deprotonation under basic conditions would yield the free amine, a nucleophile capable of reacting with various electrophiles.

A general method for the N-substitution of morpholines involves reaction with halogenated hydrocarbons in the presence of a base. For instance, the reaction of morpholine with a halogenated hydrocarbon in an organic solvent, facilitated by a basifier and an alkali metal halide, yields N-substituted morpholines. This method boasts mild reaction conditions and steady yields.

ElectrophileBaseSolventProductYield (%)
Alkyl HalideK₂CO₃AcetonitrileN-Alkyl-morpholine-3-carbonitrile>60
Acyl ChlorideTriethylamineDichloromethaneN-Acyl-morpholine-3-carbonitrile>60
Aryl Halide (Pd-catalyzed)NaOtBuTolueneN-Aryl-morpholine-3-carbonitrileVaries

C-Substitution: Introducing substituents onto the carbon framework of the morpholine ring is a more complex endeavor. However, strategies for the synthesis of C-substituted morpholines provide insight into potential pathways. One key strategy involves the creation of 2- and 3-substituted morpholine congeners through the ring-opening of activated precursors like 2-tosyl-1,2-oxazetidine. organic-chemistry.org This suggests that functionalization at the C-3 position is achievable through carefully designed synthetic routes.

Furthermore, palladium-catalyzed carboamination reactions have been employed to synthesize cis-3,5-disubstituted morpholines from O-allyl ethanolamine (B43304) derivatives and aryl or alkenyl halides. nih.govnih.gov This highlights a potential, albeit indirect, route to C-substituted derivatives of morpholine-3-carbonitrile.

Ring Opening and Rearrangement Pathways

The morpholine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions.

Oxidative Ring-Opening: A notable pathway for the cleavage of the morpholine ring involves visible light-promoted oxidative ring-opening. This method utilizes visible light as an energy source and molecular oxygen as the final oxidant to cleave the C(sp³)–C(sp³) bonds within the morpholine derivative. google.com This approach is advantageous due to its mild conditions, avoiding the need for transition metals or harsh oxidants. google.com While not specifically documented for this compound, the generality of this method suggests its potential applicability.

Rearrangement Reactions: Rearrangements involving the morpholine skeleton are less common but can be induced. For instance, the synthesis of certain substituted morpholines can proceed through intermediates that undergo rearrangement to form the final heterocyclic product. The specific influence of the 3-cyano group on such rearrangements would be a subject for further investigation.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Experimental Mechanistic Studies (e.g., Kinetic Isotope Effects, Intermediate Trapping)

Direct experimental mechanistic studies, such as kinetic isotope effect (KIE) measurements or intermediate trapping experiments, specifically on this compound, are not extensively reported in the current literature. However, the principles of these techniques can be applied to hypothesize mechanistic details.

Kinetic Isotope Effects (KIEs): KIE studies are powerful tools for probing transition state structures. For instance, in a hypothetical N-alkylation reaction, measuring the KIE upon substituting the N-H proton with deuterium (B1214612) could reveal the extent of N-H bond breaking in the rate-determining step. A significant primary KIE would suggest that deprotonation of the nitrogen is part of the rate-limiting process.

Intermediate Trapping: In reactions where unstable intermediates are proposed, such as in certain ring-opening pathways, trapping experiments can provide evidence for their existence. For example, if a ring-opened iminium ion intermediate were formed, it could potentially be trapped by a suitable nucleophile added to the reaction mixture.

Detailed Mechanistic Pathways for Key Synthetic Transformations

Based on established reactivity patterns of related morpholine derivatives, detailed mechanistic pathways for key transformations of this compound can be proposed.

Mechanism of N-Alkylation: The N-alkylation of Morpholine-3-carbonitrile (after deprotonation of the hydrochloride) likely proceeds via a standard SN2 mechanism. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide leaving group.

Mechanism of Pd-Catalyzed N-Arylation: The mechanism of the Buchwald-Hartwig amination, a common method for N-arylation, involves a catalytic cycle with a palladium complex. The key steps include:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide to form a palladium(II) species.

Amine Coordination and Deprotonation: The deprotonated morpholine-3-carbonitrile coordinates to the palladium center.

Reductive Elimination: The N-arylated morpholine product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

Mechanism of Oxidative Ring-Opening: The visible light-promoted oxidative ring-opening is proposed to proceed through a photoredox catalytic cycle. google.com The photocatalyst, upon absorbing light, becomes excited and can then interact with the morpholine derivative, initiating a single-electron transfer (SET) process. This generates a radical cation intermediate from the morpholine, which can then undergo C-C bond cleavage. The resulting radical fragments are subsequently oxidized by molecular oxygen to yield the final ring-opened products. google.com

Advanced Derivatization and Structural Modification Strategies for Morpholine 3 Carbonitrile Hydrochloride

Selective Derivatization of the Nitrile Functionality for Structural Diversification

The nitrile group of morpholine-3-carbonitrile (B48010) is a key site for chemical modification, offering a gateway to a variety of functional groups with distinct electronic and steric properties.

One of the most common transformations of a nitrile is its hydrolysis to a carboxylic acid . This can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.ukchemistrysteps.combyjus.com Acid-catalyzed hydrolysis, typically employing a dilute acid like hydrochloric acid and heat, directly yields the corresponding carboxylic acid, morpholine-3-carboxylic acid. chemguide.co.ukbyjus.com In this process, the nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemguide.co.ukbyjus.com Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), initially forms a carboxylate salt, which then requires acidification with a strong acid to furnish the free carboxylic acid. chemguide.co.uk Enzymatic hydrolysis using nitrilases offers a milder and often more selective alternative for this transformation. researchgate.net

Another important derivatization is the reduction of the nitrile to a primary amine , specifically a (morpholin-3-yl)methanamine. This transformation significantly alters the polarity and basicity of the side chain. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an acidic workup. libretexts.orgfiveable.me Catalytic hydrogenation using hydrogen gas over a metal catalyst such as Raney nickel, palladium, or platinum is also a widely used and often more scalable method. libretexts.orgwikipedia.org The choice of catalyst and reaction conditions is crucial to avoid the formation of secondary and tertiary amine byproducts. wikipedia.org

Furthermore, the nitrile group can undergo cycloaddition reactions to form heterocycles , most notably tetrazoles. The [2+3] cycloaddition of an azide (B81097), such as sodium azide, with the nitrile group is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. nih.govacs.orgresearchgate.netnih.gov This reaction is often catalyzed by zinc salts and can be performed in water, offering a green chemistry approach. organic-chemistry.org Tetrazoles are considered bioisosteres of carboxylic acids and can offer advantages in terms of metabolic stability and pharmacokinetic properties. acs.orgresearchgate.net

Starting Material Reagents and Conditions Product Reference(s)
Morpholine-3-carbonitrile1. Dilute HCl, heat2. H₂OMorpholine-3-carboxylic acid libretexts.orgchemguide.co.uk
Morpholine-3-carbonitrile1. NaOH, heat2. H₃O⁺Morpholine-3-carboxylic acid chemguide.co.uk
Morpholine-3-carbonitrileLiAlH₄, ether, then H₃O⁺(Morpholin-3-yl)methanamine libretexts.orgfiveable.me
Morpholine-3-carbonitrileH₂, Raney Ni or Pd/C(Morpholin-3-yl)methanamine libretexts.orgwikipedia.org
Morpholine-3-carbonitrileNaN₃, ZnCl₂5-(Morpholin-3-yl)-1H-tetrazole nih.govorganic-chemistry.org

Functionalization Approaches at the Morpholine (B109124) Nitrogen for Enhanced Properties

The secondary amine of the morpholine ring is another prime site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical and biological properties. researchgate.net

N-alkylation introduces alkyl groups to the morpholine nitrogen. This can be achieved by reacting morpholine-3-carbonitrile hydrochloride with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. google.com Reductive amination, reacting the morpholine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. usda.gov The choice of the alkyl group can significantly impact the lipophilicity and steric bulk of the molecule. For instance, N-methylation can be achieved using various methylating agents. researchgate.netresearchgate.net

N-acylation involves the reaction of the morpholine nitrogen with acylating agents such as acyl chlorides or acid anhydrides to form amides. This transformation can be used to introduce a variety of functional groups, including those with known biological activity. For example, acylation with a biologically active carboxylic acid can create hybrid molecules with potentially synergistic or novel pharmacological profiles. This approach is widely used in drug discovery to improve properties like cell permeability and target engagement.

Starting Material Reagents and Conditions Product Reference(s)
Morpholine-3-carbonitrile HClAlkyl halide, BaseN-Alkyl-morpholine-3-carbonitrile google.com
Morpholine-3-carbonitrile HClAldehyde/Ketone, Reducing agentN-Alkyl-morpholine-3-carbonitrile usda.gov
Morpholine-3-carbonitrile HClAcyl chloride or Anhydride, BaseN-Acyl-morpholine-3-carbonitrile nih.gov

Chiral Derivatization for Enantiomeric Separation and Analysis

Since morpholine-3-carbonitrile possesses a chiral center at the C3 position, the separation of its enantiomers is crucial for understanding their individual biological activities. Chiral derivatization is a common strategy to achieve this separation. wikipedia.org This involves reacting the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.orgtcichemicals.com These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or gas chromatography. youtube.comwvu.edukhanacademy.org

For the secondary amine in morpholine-3-carbonitrile, chiral acids such as (S)-mandelic acid or derivatives of amino acids can be used as resolving agents to form diastereomeric salts. wikipedia.org These salts can then be separated by fractional crystallization. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Alternatively, if the nitrile group is hydrolyzed to a carboxylic acid, chiral amines can be used as resolving agents. Furthermore, chiral derivatizing agents that react with amines, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be employed to form diastereomers that are readily separable by HPLC. nih.gov

Functionality Targeted Chiral Derivatizing Agent (Example) Resulting Diastereomers Separation Technique Reference(s)
Morpholine Nitrogen (amine)(S)-Mandelic AcidDiastereomeric saltsFractional Crystallization wikipedia.org
Morpholine Nitrogen (amine)Marfey's ReagentDiastereomeric amidesHPLC nih.gov
Resulting Carboxylic Acid (from nitrile hydrolysis)Chiral Amine (e.g., (R)-1-phenylethylamine)Diastereomeric saltsFractional Crystallization wikipedia.org

Regioselective Functionalization of the Morpholine Carbon Skeleton at Peripheral Positions

Beyond the nitrile and nitrogen functionalities, the carbon skeleton of the morpholine ring offers further opportunities for structural modification. Regioselective functionalization of C-H bonds is a powerful tool in modern organic synthesis to introduce substituents at specific positions. nih.govmdpi.com

For the morpholine ring, strategies involving directed metalation can be employed. For instance, the use of a directing group attached to the morpholine nitrogen can guide a metal catalyst to activate a specific C-H bond, allowing for subsequent functionalization. While direct C-H functionalization of the morpholine ring in this compound has not been extensively reported, analogous strategies from related heterocyclic systems can be applied. nih.gov For example, rhodium-catalyzed cyclization reactions of appropriately substituted precursors can lead to highly functionalized morpholines. rsc.org

Another approach involves the deprotonation of a C-H bond adjacent to the ring oxygen or nitrogen using a strong base (lithiation), followed by quenching with an electrophile to introduce a new substituent. The regioselectivity of this approach is dictated by the relative acidity of the various C-H protons in the ring.

Strategy General Approach Potential Outcome Reference(s)
Directed C-H FunctionalizationUse of a directing group on the morpholine nitrogen to guide a transition metal catalyst.Introduction of aryl or alkyl groups at a specific carbon of the morpholine ring. nih.govnih.gov
Lithiation-Electrophilic QuenchDeprotonation with a strong base followed by reaction with an electrophile.Introduction of a variety of functional groups at the most acidic C-H position. nih.gov
Cyclization StrategiesRhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols.Synthesis of highly substituted morpholine derivatives. rsc.org

Role of Morpholine 3 Carbonitrile Hydrochloride in Complex Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Systems

The morpholine (B109124) ring provides a robust, three-dimensional core, while the C3-nitrile group serves as a versatile chemical handle for a wide range of transformations. This duality makes Morpholine-3-carbonitrile (B48010) hydrochloride an exemplary precursor for elaborate heterocyclic architectures, particularly those involving multiple and fused ring systems often found in medicinally important molecules. e3s-conferences.org

Construction of Poly-condensed Heterocyclic Architectures

Poly-condensed heterocycles, characterized by their multiple ring structures, are hallmarks of complex molecule synthesis. The nitrile functionality of Morpholine-3-carbonitrile hydrochloride is readily employed as an electrophilic or nucleophilic partner in cyclization reactions. For instance, the nitrile group can participate in condensation reactions with suitable binucleophilic reagents to construct additional rings onto the morpholine frame. This approach is analogous to strategies where nitrile-containing building blocks are reacted with other synthons to create complex, star-shaped molecules based on cores like 1,3,5-triazine. nih.gov The morpholine portion of the molecule not only acts as an anchor but also imparts specific stereochemical and conformational properties to the resulting poly-condensed product.

Application in the Synthesis of Fused-Ring Systems

The creation of fused-ring systems, where two or more rings share a common bond, is a critical endeavor in synthetic chemistry. This compound and its derivatives are instrumental in this area. For example, derivatives of morpholine have been used as foundational elements to build fused heterocyclic systems such as 1,2,4-triazoles. researchgate.net In these syntheses, the morpholine core is first functionalized, and then subsequent reactions induce the formation of the fused ring. researchgate.net

Research has highlighted the development of complex molecules like 3-aryl-1-morpholinopyridopyrrolopyrimidine-2-carbonitriles, which demonstrates the successful incorporation of the morpholine motif into a multi-ring, fused system with significant biological interest. e3s-conferences.org Furthermore, advanced synthetic methods have been developed to produce 3-substituted morpholines that can be elaborated into conformationally constrained, fused bicyclic structures, such as 6/5 fused ring systems. nih.gov

Integration into Total Synthesis Strategies

In the context of total synthesis, the objective is the complete chemical synthesis of a complex molecule, often a natural product, from simple precursors. While specific, named total syntheses commencing directly with this compound are not widely documented, its utility as a key intermediate is evident from established synthetic principles. Its inherent chirality (in enantiomerically pure forms) and dense functionality make it an ideal "chiral pool" starting material.

Synthetic chemists can envision its integration into a total synthesis campaign where the morpholine ring constitutes a core fragment of the final target. nih.gov The strategy would involve elaborating the nitrile group and modifying the ring's nitrogen or carbon atoms to build a more complex intermediate, which is then carried forward through the remaining steps of the synthesis. nih.gov This approach leverages the pre-existing, rigid scaffold of the morpholine to control stereochemistry and reduce the number of steps required to build complexity.

Strategies in Retrosynthetic Analysis

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available precursors. This compound frequently emerges as a logical precursor, or "synthon," in these analyses due to its versatile functional groups.

Disconnection Approaches Leveraging Nitrile and Morpholine Functionality

The nitrile group is a highly valuable functional handle in retrosynthesis because it can be disconnected from a variety of other groups. A target molecule containing a primary amine, a carboxylic acid, an amide, or a ketone can often be traced back retrosynthetically to a nitrile precursor. Therefore, the presence of these groups adjacent to a morpholine ring in a target molecule would strongly suggest a disconnection to this compound.

Theoretical and Computational Investigations of Morpholine 3 Carbonitrile Hydrochloride

Quantum Chemical Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Understanding Reactivity Trends

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. bhu.ac.in It is employed to predict a variety of molecular attributes that are crucial for understanding reactivity. DFT calculations, often using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), can determine the optimized molecular geometry, electron distribution, and electrostatic potential. bhu.ac.inresearchgate.net

For Morpholine-3-carbonitrile (B48010) hydrochloride, DFT calculations can elucidate reactivity trends by calculating key descriptors. The molecular electrostatic potential (MEP) map, for instance, visually identifies the electron-rich and electron-poor regions of the molecule. bhu.ac.in In this specific compound, the area around the nitrogen of the nitrile group and the oxygen atom would be expected to show negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen on the protonated amine and adjacent carbons would exhibit positive potential (blue), highlighting regions prone to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for Morpholine-3-carbonitrile Hydrochloride

ParameterCalculated ValueSignificance
Total Dipole Moment~4.5 - 5.5 DebyeIndicates a highly polar molecule, influencing solubility and intermolecular interactions.
Mulliken Charge on N (Nitrile)~ -0.4 to -0.6 eSuggests a significant negative charge, making it a potential site for electrophilic interaction.
Mulliken Charge on N (Amine)~ -0.2 to -0.4 eThe positive charge from protonation is distributed, but the N atom retains some negative density.
Mulliken Charge on O (Ether)~ -0.5 to -0.7 eThe oxygen atom is an electron-rich center and a potential hydrogen bond acceptor.

Note: These values are illustrative, based on typical results for similar functionalized heterocyclic compounds, and would require specific calculation for confirmation.

Frontier Molecular Orbital Analysis (HOMO/LUMO) in Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the oxygen atom and potentially the nitrogen of the nitrile group. The protonation of the amine nitrogen significantly lowers the energy of its lone pair, making it less likely to be the HOMO. The LUMO would likely be associated with the antibonding π* orbital of the carbon-nitrogen triple bond (C≡N).

An analysis of the FMOs helps predict reaction pathways. For example:

Nucleophilic Attack: A nucleophile would attack an electron-deficient site, a process governed by the interaction with the molecule's LUMO.

Electrophilic Attack: An electrophile would interact with the most electron-rich site, dictated by the location and energy of the HOMO.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description and Implication for Reactivity
HOMO~ -8.5 eVPrimarily located on the oxygen and nitrile nitrogen. Indicates the most probable sites for electrophilic attack.
LUMO~ -1.0 eVCentered on the π* orbital of the nitrile group. Represents the most likely site for nucleophilic attack.
HOMO-LUMO Gap (ΔE)~ 7.5 eVA relatively large gap suggests significant kinetic stability for the molecule.

Note: These energy values are hypothetical examples used for illustrative purposes.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological function. Conformational analysis provides critical information on the preferred shapes a molecule adopts and the energy barriers between them.

Investigation of Ring Conformations and Energy Minima

The morpholine (B109124) ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.net For this compound, two primary chair conformations are possible, differing in the orientation of the nitrile group at the C3 position—either axial or equatorial. The proton on the amine nitrogen will also have a preferred orientation.

Computational methods, particularly DFT, are used to perform a potential energy surface (PES) scan. This process involves systematically changing the dihedral angles of the ring and calculating the energy at each point to locate the stable conformers (energy minima) and transition states. The chair conformer is almost invariably the global energy minimum for morpholine derivatives. rsc.org The analysis would determine which chair form—with the nitrile group axial or equatorial—is more stable. Typically, bulky substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions).

Table 3: Hypothetical Relative Energies of this compound Conformers

ConformerSubstituent PositionRelative Energy (kcal/mol)Stability
ChairC3-CN Equatorial0.00Most Stable
ChairC3-CN Axial~ 1.5 - 2.5Less Stable
Boat-> 5.0Unstable Transition State

Note: Energy values are representative and serve to illustrate the expected stability trend.

Stereoelectronic and Steric Effects on Molecular Structure and Reactivity

Both stereoelectronic and steric effects play a crucial role in determining the structure and reactivity of this compound.

Steric Effects: As noted, the steric bulk of the nitrile group likely forces it into an equatorial position in the most stable chair conformation. This preference can dictate the accessibility of certain atoms for a chemical reaction, thereby influencing regioselectivity.

Stereoelectronic Effects: These arise from the spatial arrangement of orbitals. The electron-withdrawing nature of the nitrile group (an inductive or -I effect) pulls electron density away from the morpholine ring. This effect, combined with the positive charge of the protonated amine, reduces the nucleophilicity of the ring atoms compared to neutral morpholine. The orientation of the C-CN bond relative to the lone pairs on the oxygen and nitrogen atoms can also lead to stabilizing or destabilizing orbital interactions, such as hyperconjugation, which would be revealed by a Natural Bond Orbital (NBO) analysis. nih.gov

Computational Modeling of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping out the entire pathway of a chemical reaction. It allows for the characterization of reactants, products, and, most importantly, the high-energy transition states that connect them. mit.edu

For this compound, one could model various reactions, such as the hydrolysis of the nitrile group or a nucleophilic addition to the nitrile carbon. The process involves:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants and products.

Locating the Transition State (TS): Searching the potential energy surface for the first-order saddle point that represents the peak of the energy barrier for the reaction. This is a computationally intensive step.

Calculating Activation Energy: The activation energy (Ea) is the difference in energy between the transition state and the reactants (Ea = E_TS - E_Reactants). A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the desired reactants and products.

By modeling these mechanisms, researchers can gain a predictive understanding of which reactions are kinetically and thermodynamically favorable, guiding experimental synthesis and application.

Table 4: Illustrative Energy Profile for a Hypothetical Reaction Mechanism

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsMorpholine-3-carbonitrile HCl + Nucleophile0.0
Transition StateHighest energy point along the reaction coordinate+25.0
ProductsAdduct of nucleophile and substrate-10.0

Note: This table represents a generic exothermic reaction and is for illustrative purposes only.

Transition State Characterization and Reaction Pathway Determination

The reactivity of this compound is fundamentally dictated by the interplay of its constituent functional groups: the morpholine ring, the α-aminonitrile moiety, and the protonated amine. Computational studies on similar structures provide a framework for understanding how these features influence reaction pathways and the energies of associated transition states.

A key aspect of the morpholine ring's influence is its conformational preference. The morpholine ring typically adopts a chair conformation. acs.orgnih.gov For a substituted morpholine, the substituent can be in either an axial or equatorial position. In the case of Morpholine-3-carbonitrile, the nitrile group at the C-3 position introduces stereochemical considerations. Computational studies on related substituted morpholines have shown that the conformational preference can be influenced by factors such as pseudo A1,3 strain and anomeric effects, which would dictate the most stable ground state geometry of the molecule. acs.org

The hydrochloride salt form indicates that the morpholine nitrogen is protonated. This protonation significantly impacts the electronic properties of the molecule, enhancing the electrophilicity of the carbonitrile carbon. This heightened electrophilicity makes the nitrile group more susceptible to nucleophilic attack, a common reaction pathway for nitriles.

Theoretical calculations on the reactions of α-aminonitriles, which are structurally analogous to Morpholine-3-carbonitrile, have provided detailed insights into their reaction mechanisms. For instance, the Strecker synthesis, which involves the formation of α-aminonitriles from imines and a cyanide source, has been the subject of computational investigation. masterorganicchemistry.com These studies elucidate the transition states involved in the nucleophilic addition of cyanide to the imine carbon.

Furthermore, the reactions of α-aminonitriles with nucleophiles like aminothiols have been computationally modeled. nih.gov These studies predict that α-aminonitriles are more reactive than other types of nitriles. nih.gov The reaction proceeds through a transition state involving the nucleophilic attack of the thiol group on the nitrile carbon, leading to the formation of a five or six-membered ring heterocycle. nih.gov The calculated activation barriers for these reactions provide a quantitative measure of their feasibility.

By analogy, the reaction of this compound with a nucleophile (Nu⁻) would likely proceed via the pathway illustrated below, with the transition state (TS) characterized by the partial formation of the new C-Nu bond and a redistribution of charge.

Hypothetical Reaction Pathway and Transition State for Nucleophilic Addition:

Computational modeling, typically using DFT methods such as B3LYP with an appropriate basis set (e.g., 6-31G(d,p)), can be employed to locate the geometry of this transition state and calculate its energy. researchgate.net The transition state would be a first-order saddle point on the potential energy surface, with a single imaginary frequency corresponding to the C-Nu bond formation.

To illustrate the kind of data obtained from such calculations, the following table presents hypothetical computational data for the nucleophilic addition to this compound, based on findings for analogous α-aminonitriles.

ParameterValueDescription
ΔG‡ (kcal/mol) 15 - 25Gibbs free energy of activation, indicating the kinetic barrier to reaction.
r(C-N) in TS (Å) ~1.20Bond length of the nitrile C-N bond in the transition state.
r(C-Nu) in TS (Å) ~2.0 - 2.5Distance between the nitrile carbon and the incoming nucleophile in the transition state.
Imaginary Frequency (cm⁻¹) -300 to -500The single imaginary frequency confirming the structure as a true transition state.

This is an interactive data table. The values are representative and based on computational studies of similar α-aminonitrile reactions.

Prediction of Reaction Outcomes and Selectivities

Computational chemistry is not only instrumental in elucidating reaction mechanisms but also in predicting the outcomes and selectivities of chemical reactions. For this compound, theoretical calculations can help predict how it will react under different conditions and with various reagents.

The regioselectivity and stereoselectivity of reactions are often governed by subtle differences in the activation energies of competing reaction pathways. DFT calculations can be used to compute these energy barriers with a high degree of accuracy, allowing for the prediction of the major product.

For example, in reactions where multiple electrophilic sites are present, computational methods can predict which site is more susceptible to nucleophilic attack. In this compound, the primary electrophilic center is the carbon atom of the nitrile group. The protonation of the morpholine nitrogen further activates this site.

Computational studies have successfully predicted the site- and regioselectivity of cycloaddition reactions involving nitriles. researchgate.net By calculating the energies of the transition states for all possible cycloaddition pathways, the experimentally observed selectivity can be rationalized and, in many cases, predicted. researchgate.net

In the context of this compound, if it were to participate in a reaction with a diene, for instance, computational modeling could predict whether a Diels-Alder reaction would occur and what the stereochemical outcome would be.

The following table summarizes the types of predictions that can be made using computational methods for reactions involving this compound, with illustrative data based on analogous systems.

Predicted PropertyComputational MethodExample Finding for Analogous Systems
Major Product Comparison of transition state energies (ΔG‡) for competing pathways.The pathway with the lowest activation energy corresponds to the major product. For α-aminonitriles, addition to the nitrile is favored over other potential reaction sites. nih.gov
Stereoselectivity Calculation of transition state energies for the formation of different stereoisomers.The difference in activation energies between diastereomeric transition states can predict the diastereomeric ratio (d.r.) of the product.
Reaction Rate Calculation of the absolute activation barrier (ΔG‡).A lower activation barrier corresponds to a faster reaction.

This is an interactive data table. The findings are based on computational studies of reactions involving α-aminonitriles and substituted morpholines.

Future Research Directions and Emerging Applications in Academic Chemistry

Development of Novel and Sustainable Synthetic Routes for Morpholine-3-carbonitrile (B48010) Hydrochloride

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For Morpholine-3-carbonitrile hydrochloride, future research is poised to move beyond traditional synthetic approaches towards more sustainable and atom-economical routes.

One promising avenue is the exploration of biocatalysis . The use of enzymes for the synthesis of chiral intermediates is a well-established strategy in the pharmaceutical industry. mdpi.comsemanticscholar.org Future research could focus on identifying or engineering enzymes, such as nitrilases or transaminases, that can facilitate the enantioselective synthesis of 3-cyanomorpholine. mdpi.com This would not only provide access to enantiomerically pure forms of the compound, which is crucial for pharmacological applications, but also operate under mild, aqueous conditions, significantly reducing the environmental impact.

Another key area is the development of catalytic asymmetric methods . While the Strecker reaction is a classic method for synthesizing α-amino nitriles, recent advancements have focused on catalytic and asymmetric versions to control stereochemistry. rsc.orgbohrium.com Future work on Morpholine-3-carbonitrile could involve the use of chiral catalysts to achieve high enantioselectivity in the cyanating step of a suitable morpholine (B109124) precursor. rsc.orgbohrium.com

Furthermore, the principles of green chemistry are expected to heavily influence the synthesis of this compound. This includes the use of safer, renewable solvents, minimizing waste, and designing reactions with high atom economy. rsc.org For instance, metal-free synthesis strategies are gaining traction for the preparation of substituted morpholines, avoiding the use of potentially toxic and expensive transition metal catalysts. beilstein-journals.org A recent simple and high-yielding, one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK has been reported for the conversion of 1,2-amino alcohols to morpholines, showcasing a move towards more sustainable practices. beilstein-journals.orgnih.govenamine.net The synthesis of the hydrochloride salt itself can be achieved through straightforward acid-base chemistry, for example, by reacting morpholine with ammonium (B1175870) chloride at elevated temperatures. google.com

Table 1: Potential Sustainable Synthetic Approaches for Morpholine-3-carbonitrile

ApproachKey FeaturesPotential Advantages
Biocatalysis Use of enzymes (e.g., nitrilases, transaminases)High enantioselectivity, mild reaction conditions, aqueous media.
Asymmetric Catalysis Chiral catalysts for stereocontrol in cyanating stepsAccess to enantiomerically pure products, high yields.
Green Chemistry Principles Use of safer solvents, atom-economical reactions, waste minimizationReduced environmental impact, increased safety and efficiency.
Metal-Free Synthesis Avoidance of transition metal catalystsLower toxicity, reduced cost, and easier purification.

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The nitrile group in Morpholine-3-carbonitrile is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids. enamine.net However, future research will likely focus on more unconventional reactivity patterns and novel catalytic transformations.

A particularly exciting area is the use of photocatalysis . Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization, allowing for the direct modification of the morpholine scaffold at positions that are otherwise difficult to access. beilstein-journals.orgnih.gov Research could explore the photocatalytic C-H functionalization of Morpholine-3-carbonitrile to introduce new substituents, thereby rapidly expanding the library of accessible derivatives. beilstein-journals.orgnih.govnih.gov For instance, photocatalytic methods could enable the diastereoselective annulation for the synthesis of substituted 2-aryl morpholines. nih.gov The morpholine moiety itself can act as an electron donor in photobioredox catalysis, enhancing the stability of biocatalysts and photocatalysts under aerobic conditions. rsc.orgnih.gov

The reactivity of the α-amino nitrile moiety itself presents unique opportunities. These compounds can act as masked iminium ion equivalents, which can be trapped by various nucleophiles to form new C-C or C-heteroatom bonds. rsc.org This dual reactivity has been utilized in the synthesis of complex heterocycles and natural products. rsc.orgbohrium.com Future studies could investigate the application of this reactivity to this compound for the construction of novel, complex molecular architectures.

Furthermore, the development of new catalytic transformations involving the nitrile group is a promising research direction. For example, the catalytic synthesis of C3-substituted morpholines and morpholin-2-ones has been an area of interest, although C3-disubstituted derivatives remain challenging to access. researchgate.net Research could focus on developing new catalysts that can selectively functionalize the C3 position of the morpholine ring, potentially leveraging the directing effect of the nitrile group.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern synthesis technologies like flow chemistry and automated platforms is a key area for future development. These technologies offer significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.govjst.org.in The synthesis of morpholine derivatives has been successfully demonstrated in flow reactors, often leading to faster reactions and easier workup compared to batch processes. acs.org Future research will likely focus on developing continuous flow processes for the synthesis of this compound and its derivatives. This could involve the telescoping of multiple reaction steps into a single, continuous process, minimizing manual handling and purification steps. nih.gov

Automated synthesis platforms enable the rapid generation of large libraries of compounds for high-throughput screening. beilstein-journals.org The modular nature of morpholine synthesis makes it well-suited for automation. nih.gov By combining automated synthesis with this compound as a versatile building block, researchers can efficiently create diverse libraries of novel compounds for biological evaluation. nih.gov These platforms can handle a wide range of reagents and reaction conditions, allowing for the systematic exploration of the chemical space around the morpholine-3-carbonitrile scaffold. nih.gov

Table 2: Advantages of Integrating Modern Synthesis Technologies

TechnologyKey Advantages for Morpholine-3-carbonitrile Chemistry
Flow Chemistry Precise control over reaction parameters, improved safety for hazardous reactions, enhanced scalability, potential for reaction telescoping. nih.govjst.org.innih.gov
Automated Synthesis High-throughput synthesis of compound libraries, rapid exploration of structure-activity relationships, increased reproducibility. nih.govbeilstein-journals.org

Advanced Computational Predictions for Novel Derivatives and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting molecular properties, and guiding the design of new molecules and reactions. For this compound, computational approaches are expected to play a crucial role in its future development.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of Morpholine-3-carbonitrile. nih.govnih.gov These studies can help in understanding its unconventional reactivity patterns and in predicting the feasibility of novel catalytic transformations. rsc.org For instance, DFT can be used to model the transition states of potential reactions, providing insights into their energy barriers and stereoselectivity. nih.gov Recent studies have used DFT to investigate the reactivity of nitrile-containing compounds with biological nucleophiles like cysteine, which can be a valuable tool for predicting potential biological activity and toxicity. nih.gov

In silico screening and Quantitative Structure-Activity Relationship (QSAR) studies can be used to design novel derivatives of Morpholine-3-carbonitrile with desired properties. jst.org.inmdpi.com By building computational models that correlate the structural features of molecules with their biological activity, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. nih.govresearchgate.netnih.govmdpi.com These models can guide the selection of substituents on the morpholine ring or modifications of the nitrile group to optimize interactions with a specific biological target. nih.govresearchgate.netmdpi.com

Furthermore, computational tools can aid in the design of novel synthetic routes . By predicting the outcomes of different reaction conditions and catalyst systems, computational chemistry can accelerate the development of more efficient and sustainable synthetic methods for this compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Morpholine-3-carbonitrile hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in a tightly sealed container under refrigeration (2–8°C) in a dry, well-ventilated area. Ensure containers are upright to prevent leakage .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid electrostatic discharge by grounding equipment .

Q. What synthetic pathways are commonly used to prepare this compound?

  • Methodological Answer :

  • Base Compound Synthesis : Morpholine derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, reacting chloroacetonitrile with morpholine under basic conditions yields Morpholine-3-carbonitrile .
  • Hydrochloride Formation : The free base is treated with hydrochloric acid (HCl) in an anhydrous solvent (e.g., ethanol) to form the hydrochloride salt. Crystallization is achieved by slow evaporation or cooling .

Q. How can researchers verify the identity and purity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • Titration : Use sulfuric acid (0.01 M) and sodium hydroxide (0.02 M) to quantify free base vs. hydrochloride content .
  • Spectroscopy : Confirm structure via FT-IR (C≡N stretch ~2200 cm⁻¹) and ¹³C NMR (morpholine ring carbons at 40–60 ppm) .
  • Purity Assessment : Perform HPLC with a C18 column (UV detection at 210–230 nm) and compare retention times against reference standards .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and scalability?

  • Methodological Answer :

  • Reaction Conditions :
  • Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to minimize side reactions .
  • Optimize stoichiometry (e.g., 1:1.2 molar ratio of morpholine to chloroacetonitrile) and temperature (60–80°C) .
  • Post-Synthesis : Employ recrystallization in ethanol/water (3:1 v/v) to enhance purity (>95%) and yield .

Q. What advanced analytical techniques resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Contradiction Analysis :
  • Solubility : Use dynamic light scattering (DLS) to assess aggregation in aqueous vs. organic solvents .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
  • Data Validation : Cross-reference results with computational models (e.g., COSMO-RS for solubility predictions) .

Q. How can researchers design experiments to study the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • Experimental Design :
  • Substrate Scope : Test reactivity with aryl halides, alkenes, and amines under Pd/Cu catalysis .
  • Kinetic Studies : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and intermediate formation .
  • Control Experiments : Compare activity with non-cyano morpholine derivatives to isolate the nitrile group’s role .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Controls :
  • Implement real-time pH monitoring during hydrochloride salt formation (target pH 3–4) .
  • Use design of experiments (DoE) to identify critical parameters (e.g., stirring rate, cooling rate) affecting crystallinity .
  • Quality Metrics : Define acceptance criteria for residual solvents (e.g., ≤0.1% ethanol via GC-FID) and particle size distribution (laser diffraction) .

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